Marbofloxacin Impurity B is derived from Marbofloxacin, which is commonly used in veterinary medicine due to its broad-spectrum antibacterial activity. The compound is classified under the category of fluoroquinolones, which are synthetic antibiotics that target bacterial DNA replication processes. The chemical structure of Marbofloxacin Impurity B can be denoted by its CAS number, 115551-41-2, and it is recognized for its role in pharmaceutical formulations and research.
The synthesis of Marbofloxacin Impurity B primarily involves the fluorination of Marbofloxacin followed by the removal of the piperazine ring. Key methods include:
Marbofloxacin Impurity B possesses a unique molecular structure that differentiates it from its parent compound. The absence of the piperazine ring and the presence of a fluorine atom significantly alter its chemical properties.
Marbofloxacin Impurity B participates in various chemical reactions that can modify its structure or reactivity:
Marbofloxacin Impurity B exhibits a mechanism of action similar to that of Marbofloxacin:
The pharmacokinetic profile suggests that Marbofloxacin Impurity B is well absorbed after oral administration, sharing similar absorption characteristics with its parent compound.
Marbofloxacin Impurity B possesses several notable physical and chemical properties:
Marbofloxacin Impurity B has several scientific applications:
Marbofloxacin Impurity B is a structurally defined organic compound with the systematic chemical name 9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[3,2,1-ij][4,1,2]benzoxadiazine-6-carboxylic Acid. Its molecular formula is C~12~H~8~F~2~N~2~O~4~, corresponding to a molecular weight of 282.21 g/mol [6] . This impurity is designated by the CAS Registry Number 115551-41-2, providing a unique identifier for regulatory and sourcing purposes [6] . Structurally, it features:
Table 1: Molecular Identification of Marbofloxacin Impurity B
Property | Specification |
---|---|
Chemical Formula | C~12~H~8~F~2~N~2~O~4~ |
Molecular Weight | 282.21 g/mol |
CAS Registry Number | 115551-41-2 |
IUPAC Name | 6,7-difluoro-2-methyl-10-oxo-4-oxa-1,2-diazatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |
Appearance | Pale yellow solid |
Canonical SMILES | CN1COC2=C3N1C=C(C(=O)C3=CC(=C2F)F)C(=O)O |
Marbofloxacin Impurity B functions as a certified reference material essential for comprehensive impurity profiling during veterinary antibiotic manufacturing. Suppliers including SynZeal and Axios Research provide this impurity standard with detailed Certificates of Analysis (CoA) containing complete characterization data such as spectroscopic profiles and chromatographic purity [2] [4]. The impurity's primary applications include:
Table 2: Commercial Supply Specifications of Marbofloxacin Impurity B
Supplier | Catalog Number | Inventory Status | Molecular Weight | Regulatory Compliance |
---|---|---|---|---|
SynZeal | SZ-M009003 | Limited Stock | 282.2 g/mol | EP/USP traceable |
Axios Research | AR-M01085 | Custom Synthesis | 282.21 g/mol | Pharmacopeial standards |
Simson Pharma | M610008 | Custom Synthesis | 282.21 g/mol | Detailed CoA provided |
Marbofloxacin Impurity B falls under stringent regulatory oversight frameworks established by global health authorities due to its structural relationship to fluoroquinolone antibiotics. Key regulatory considerations include:
United States Food and Drug Administration Requirements: The FDA mandates environmental risk assessments (ERA) for new veterinary medicines including analysis of active pharmaceutical ingredients and significant degradants [5]. Impurity characterization data must be included in New Animal Drug Applications with justification for thresholds below identified concern levels [3] [10]. Recent FDA communications emphasize tightened control on fluoroquinolone manufacturing processes following safety reviews of this antibiotic class [3] [10].
Pharmacopeial Standards: The European Pharmacopoeia and United States Pharmacopeia specify identification thresholds (≥0.1%), qualification thresholds (≥0.15%), and reporting thresholds (≥0.05%) for impurities in active pharmaceutical ingredients. Marbofloxacin Impurity B is cataloged as a named impurity with specified analytical methods for detection [4].
Environmental Regulations: The United States Environmental Protection Agency and European Medicines Agency require environmental fate studies for persistent pharmaceutical impurities. Fluoroquinolones are classified as "persistent organic pollutants" due to their chemical stability and low biodegradability, necessitating environmental risk mitigation strategies during manufacturing waste disposal [5] [7].
Good Manufacturing Practice Requirements: Manufacturers must demonstrate impurity control through validated analytical methods, stability data, and process capability studies. Specifications for Marbofloxacin Impurity B are established based on extensive toxicological evaluation and process capability studies [2] [4] [6]. Regulatory submissions must include batch analysis data showing consistent control of this impurity across production scales [2] [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7